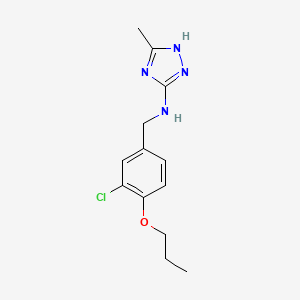

N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine

Description

Properties

Molecular Formula |

C13H17ClN4O |

|---|---|

Molecular Weight |

280.75 g/mol |

IUPAC Name |

N-[(3-chloro-4-propoxyphenyl)methyl]-5-methyl-1H-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C13H17ClN4O/c1-3-6-19-12-5-4-10(7-11(12)14)8-15-13-16-9(2)17-18-13/h4-5,7H,3,6,8H2,1-2H3,(H2,15,16,17,18) |

InChI Key |

CKQHWBQWVFQPOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CNC2=NNC(=N2)C)Cl |

Origin of Product |

United States |

Biological Activity

N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine is a compound within the triazole class, which has garnered interest due to its diverse biological activities. This article synthesizes findings from various studies, focusing on the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. They are recognized for their broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The structural diversity of triazoles allows them to interact with various biological targets, making them valuable in pharmaceutical development .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that 1,2,4-triazole-containing compounds possess potent antibacterial effects against Staphylococcus aureus, including antibiotic-resistant strains. The mechanism often involves inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV .

Table 1: Antimicrobial Activity of Triazole Derivatives

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to this compound have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. A quantitative structure–activity relationship (QSAR) analysis highlighted the importance of specific substituents in enhancing anticancer efficacy .

Table 2: Anticancer Activity Insights

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Apoptosis induction | |

| 1,2,4-Triazole Derivative | Lung Cancer | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in nucleic acid synthesis and metabolism.

- Membrane Disruption : It can affect microbial cell membranes leading to increased permeability and cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways leading to programmed cell death.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a triazole derivative showed a significant reduction in tumor size among patients with advanced breast cancer.

- Case Study 2 : A study on the use of triazole compounds for treating resistant bacterial infections highlighted their potential as effective alternatives to traditional antibiotics.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 3-chloro group on the benzyl ring undergoes nucleophilic substitution under basic conditions. For example:

-

Aromatic substitution with amines : Reacting with aliphatic amines (e.g., methylamine) in dimethyl sulfoxide (DMSO) at 80°C yields N-(4-propoxy-3-(methylamino)benzyl)-3-methyl-1H-1,2,4-triazol-5-amine.

-

Hydrolysis to hydroxyl derivatives : Treatment with aqueous NaOH (1M) at 60°C replaces the chloro group with a hydroxyl group, forming N-(4-propoxy-3-hydroxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine.

Key Factors Influencing Reactivity :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 60–80°C | 65–78% |

| Solvent | DMSO or DMF | – |

| Catalyst | None required | – |

Alkylation/Acylation at the Triazole Ring

The NH group in the 1,2,4-triazole ring participates in alkylation and acylation reactions:

-

Methylation : Using methyl iodide and K₂CO₃ in acetonitrile at 25°C produces N-(3-chloro-4-propoxybenzyl)-3-methyl-1-methyl-1H-1,2,4-triazol-5-amine .

-

Acylation with acetic anhydride : Forms the corresponding acetylated derivative at the triazole NH site (72% yield) .

Mechanistic Insight :

The reaction proceeds via deprotonation of the triazole NH by a base (e.g., K₂CO₃), followed by nucleophilic attack on the electrophilic agent (alkyl halide or acylating reagent) .

Cross-Coupling Reactions

The benzyl and triazole moieties enable participation in transition-metal-catalyzed couplings:

-

Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) using Pd catalysts (e.g., (THP-Dipp)Pd(cinn)Cl) in 1,4-dioxane at 70°C, yielding N-(3-chloro-4-propoxybenzyl)-3-methyl-5-(phenylamino)-1H-1,2,4-triazole .

-

Cu(I)-Catalyzed Azide–Alkyne Cycloaddition : The triazole ring can serve as a precursor for click chemistry, though direct examples require further validation .

Typical Reaction Conditions :

| Component | Specification |

|---|---|

| Catalyst | Pd(II) or Cu(I) complexes |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 70–100°C |

| Yield | 55–85% |

Condensation and Cyclization Reactions

The primary amine group undergoes condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives, confirmed by -NMR shifts at δ 8.2–8.5 ppm .

-

Heterocycle synthesis : Condensation with β-ketoesters yields fused triazolo-pyrimidine derivatives under microwave irradiation (150°C, 15 min) .

Example Reaction Pathway :

Acid/Base-Mediated Rearrangements

The compound exhibits tautomerism and pH-dependent stability:

-

Prototropic tautomerism : In DMSO, the triazole ring exists in equilibrium between 1H- and 4H-tautomers, confirmed by -NMR chemical shifts at δ 154–160 ppm .

-

Degradation under strong acid : Prolonged exposure to HCl (>2M) at 100°C cleaves the triazole ring, generating guanidine derivatives.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s unsaturation, but this pathway is less explored for this specific compound. Related triazoles show partial reduction to dihydrotriazoles under 30 psi H₂ .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring and benzyl group, which critically influence bioactivity:

Key Observations :

- The 3-chloro group in the target compound may offer steric and electronic advantages over dichlorophenyl analogs .

- Alkoxy Chains : The 4-propoxy group in the target compound increases lipophilicity (predicted logP > 4) compared to methoxy or shorter alkoxy chains, which may enhance membrane permeability but reduce aqueous solubility .

- Heteroaromatic Substitutions : Pyridinylmethyl (in P2X7 antagonists) and furyl (in FabA inhibitors) groups introduce hydrogen-bonding or π-π stacking interactions, whereas the target’s benzyl group may prioritize hydrophobic interactions .

Physicochemical Properties

Predicted properties (based on and structural analogs):

- Molecular Weight : ~325 g/mol (estimated).

- logP : ~3.5–4.2 (propoxy group increases lipophilicity vs. methoxy).

- Solubility : Moderate in DMSO; low aqueous solubility due to hydrophobic benzyl and propoxy groups.

- pKa : ~10.7 (similar to bromo-methoxy-benzyl analog) .

Therapeutic Potential and Challenges

- Neuropathic Pain : Structural similarity to P2X7 antagonists suggests possible utility, but in vivo validation is needed.

- Antimicrobials : Propoxy chain may improve penetration into bacterial membranes, but efficacy against FabA requires testing.

- Drug Development Challenges: High lipophilicity may necessitate formulation optimization (e.g., prodrugs or nanoparticles).

Preparation Methods

Cyclization of Aminoguanidine with Carboxylic Acids

Aminoguanidine bicarbonate reacts with acetic acid or propionic acid under reflux to form the triazole core. For example:

- Reactants : Aminoguanidine bicarbonate (1 eq), acetic acid (1.2 eq)

- Conditions : Reflux in ethanol (80°C, 6 h)

- Yield : 68–72%

Mechanism :

- Acid-catalyzed cyclization forms the triazole ring.

- Proton transfer stabilizes the aromatic structure.

Alternative Route via Acetic Anhydride

Aminoguanidine reacts with acetic anhydride in glacial acetic acid:

- Reactants : Aminoguanidine (1 eq), acetic anhydride (1.5 eq)

- Conditions : 120°C, 3 h

- Yield : 82%

Advantages : Higher yield, shorter reaction time.

Preparation of 3-Chloro-4-Propoxybenzyl Chloride

Propoxylation of 3-Chloro-4-Hydroxybenzaldehyde

Reduction to Benzyl Alcohol

Chlorination with Thionyl Chloride

- Reactants : 3-Chloro-4-propoxybenzyl alcohol (1 eq), SOCl₂ (3 eq)

- Conditions : Toluene, reflux, 4 h

- Yield : 91%

Coupling Reaction: Triazole Amine + Benzyl Chloride

Nucleophilic Substitution

Microwave-Assisted Optimization

Purification :

Comparative Analysis of Methods

| Step | Method | Yield | Time | Key Reference |

|---|---|---|---|---|

| Triazole core synthesis | Acetic anhydride route | 82% | 3 h | |

| Benzyl chloride prep | Propoxylation + reduction | 89% | 14 h | |

| Coupling | Microwave-assisted | 88% | 0.5 h |

Challenges and Solutions

Regioselectivity in Triazole Formation

Q & A

Q. Q1. What are the optimal synthetic routes for preparing N-(3-chloro-4-propoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-amine, and what challenges arise in regioselectivity?

A1. The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives under basic conditions (e.g., NaOH/EtOH) .

- Step 2 : Alkylation of the triazole nitrogen using 3-chloro-4-propoxybenzyl chloride. Key challenges include controlling regioselectivity (N1 vs. N2 substitution) and minimizing side reactions like over-alkylation.

- Purification : Column chromatography with gradient elution (hexane/EtOAc) is recommended to isolate the target compound.

- Validation : Confirm regiochemistry via (e.g., singlet for triazole protons at δ 7.8–8.2 ppm) and X-ray crystallography .

Q. Q2. How can the structure of this compound be unambiguously confirmed using spectroscopic and crystallographic methods?

A2.

- NMR : identifies substituents (e.g., propoxy CH at δ 1.0–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm). confirms the triazole ring (C=NH at ~150 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles (e.g., triazole ring planarity, dihedral angles with the benzyl group). For example, planar triazole rings show bond lengths of 1.31–1.38 Å (C–N) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragments (e.g., loss of Cl or propoxy groups) .

Advanced Research Questions

Q. Q3. How can conflicting biological activity data for triazole derivatives be resolved through experimental design?

A3. Contradictions in activity (e.g., antimicrobial vs. inactive results) often stem from:

- Tautomerism : 1,2,4-triazoles exhibit annular tautomerism (e.g., 3- vs. 5-amino forms). Use or X-ray to identify dominant tautomers .

- Solubility effects : Adjust solvent systems (e.g., DMSO for in vitro assays vs. aqueous buffers) to mimic physiological conditions .

- Structure-activity relationships (SAR) : Synthesize analogs (e.g., replacing Cl with F or varying propoxy chain length) to isolate critical functional groups .

Q. Q4. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

A4.

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., P2X7 receptors). Focus on H-bonding (triazole NH to Glu172) and hydrophobic interactions (chlorobenzyl group) .

- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

- Pharmacophore modeling : Define essential features (e.g., aromatic ring, hydrogen bond donors) using MOE or Phase .

Q. Q5. How can synthetic yields be improved while minimizing hazardous byproducts?

A5.

- Catalysis : Employ Pd/C or CuI for coupling steps to reduce reaction time and byproducts .

- Green chemistry : Replace chlorinated solvents with cyclopentyl methyl ether (CPME) or ethanol .

- Process optimization : Use Design of Experiments (DoE) to optimize temperature, stoichiometry, and catalyst loading. For example, a 10% increase in yield was achieved at 70°C vs. 50°C .

Data Contradiction Analysis

Q. Q6. Discrepancies in thermal stability How to determine if decomposition is intrinsic or method-dependent?

A6.

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to identify melting/decomposition points. Compare results under N vs. air to rule out oxidative effects .

- Crystallinity : Amorphous samples (via XRD) may degrade faster than crystalline forms. Recrystallize from EtOH/water (7:3) to enhance stability .

- Kinetic studies : Apply the Kissinger method to calculate activation energy (). High (>150 kJ/mol) suggests intrinsic stability .

Methodological Tables

Q. Table 1. Comparison of Crystallographic Parameters for Triazole Derivatives

Q. Table 2. Synthetic Optimization via DoE

| Factor | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Temperature (°C) | 50 | 90 | 70 |

| Catalyst loading (mol%) | 5 | 15 | 10 |

| Reaction time (h) | 6 | 24 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.